molecular formula C4H5O5- B1263212 3-Dehydro-L-threonate

3-Dehydro-L-threonate

Cat. No. B1263212
M. Wt: 133.08 g/mol
InChI Key: SCSGVVIUUUPOOJ-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,4-dihydroxy-3-oxobutanoate is the conjugate base of 3-dehydro-L-threonic acid;  major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a (R)-2,4-dihydroxy-3-oxobutanoic acid. It is an enantiomer of a (S)-2,4-dihydroxy-3-oxobutanoate.

Scientific Research Applications

Metabolism in Plants

Research has shown that l-threonic acid, closely related to 3-Dehydro-L-threonate, is a natural constituent in leaves of certain plants like Pelargonium crispum and Rumex x acutus. These plants metabolize l-threonate into various products, including tartrate and other carbohydrate metabolism products. The study of l-threonate metabolism in these plants provides insights into the biochemistry of plant metabolism and potential agricultural applications (Helsper & Loewus, 1982).

Synthesis and Thermodynamic Properties

The synthesis and thermodynamic properties of metal complexes of l-threonate, which is structurally similar to 3-Dehydro-L-threonate, have been extensively studied. For instance, copper l-threonate hydrate and potassium l-threonate hydrate have been synthesized and characterized, providing valuable data on their heat-capacity, enthalpy of formation, and dehydration processes. These studies are crucial for understanding the physical and chemical properties of such complexes, which can have applications in materials science and pharmaceuticals (Qing et al., 2006), (Wei et al., 2006).

Neuropharmacology and Cognitive Enhancement

A significant application of L-threonate, which may extend to its derivative 3-Dehydro-L-threonate, is in neuropharmacology. Studies have shown that L-threonate can modulate intraneuronal magnesium concentration, impacting cognitive abilities. This property is being explored for its potential in enhancing learning and memory and in the treatment of cognitive decline in conditions like Alzheimer's disease (Sun et al., 2016).

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetics of calcium l-threonate in humans have been studied, which is relevant for understanding how 3-Dehydro-L-threonate might behave in the body. Such research is crucial for developing effective supplementation strategies and understanding the metabolic fate of threonate-based compounds (Wang, Hu, & Jiang, 2013), (Wang, Hu, & Jiang, 2011).

CO2 Absorption

Studies on potassium threonate have explored its capacity for CO2 absorption, which may provide insights into potential environmental applications of 3-Dehydro-L-threonate. Understanding how these compounds interact with greenhouse gases can inform strategies for carbon capture and environmental remediation (Portugal, Magalhães, & Mendes, 2008).

Hair Growth Regulation

Interestingly, L-threonate has been studied for its effect on hair growth, specifically its potential to combat androgen-driven balding. This could suggest dermatological applications for 3-Dehydro-L-threonate in hair growth regulation and treatment of hair loss conditions (Kwack et al., 2010).

properties

Product Name

3-Dehydro-L-threonate

Molecular Formula

C4H5O5-

Molecular Weight

133.08 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/p-1/t3-/m1/s1

InChI Key

SCSGVVIUUUPOOJ-GSVOUGTGSA-M

Isomeric SMILES

C(C(=O)[C@H](C(=O)[O-])O)O

Canonical SMILES

C(C(=O)C(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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